PRMT4-IN-1

Catalog No.
S540203
CAS No.
912970-79-7
M.F
C23H28FN3O
M. Wt
381.5
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PRMT4-IN-1

CAS Number

912970-79-7

Product Name

PRMT4-IN-1

IUPAC Name

2-(4-(3-Fluoro-2-(2-methoxyphenyl)-1H-indol-5-yl)piperidin-1-yl)-N-methylethan-1-amine

Molecular Formula

C23H28FN3O

Molecular Weight

381.5

InChI

InChI=1S/C23H28FN3O/c1-25-11-14-27-12-9-16(10-13-27)17-7-8-20-19(15-17)22(24)23(26-20)18-5-3-4-6-21(18)28-2/h3-8,15-16,25-26H,9-14H2,1-2H3

InChI Key

SPSRJAZORUFUOI-UHFFFAOYSA-N

SMILES

CNCCN1CCC(C2=CC3=C(NC(C4=CC=CC=C4OC)=C3F)C=C2)CC1

Solubility

Soluble in DMSO

Synonyms

CMPD1; CMPD 1; CMPD-1; PRMT4IN1; PRMT4 IN 1; PRMT4-IN-1

Description

The exact mass of the compound PRMT4-IN-1 is 381.2216 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PRMT4-IN-1, also known as coactivator-associated arginine methyltransferase 1 inhibitor, targets the enzyme protein arginine methyltransferase 4. This enzyme plays a crucial role in the methylation of arginine residues on proteins, which is essential for various biological processes including gene expression regulation, RNA splicing, and cell signaling. The compound is particularly significant in cancer research and therapeutic development due to its involvement in regulating apoptosis and cell proliferation in various cell types, especially in lymphocytes and epithelial cells .

PRMT4 catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to arginine residues on target proteins. This reaction can lead to different methylation states, such as monomethylation or asymmetrical dimethylation. The activity of PRMT4 can influence various downstream signaling pathways by modifying the interactions between proteins and their substrates. For example, PRMT4-mediated methylation of histones can alter chromatin structure and gene expression profiles, impacting cellular responses to stress and differentiation cues .

PRMT4-IN-1 has been shown to inhibit PRMT4 activity effectively, leading to reduced arginine methylation levels. This inhibition has significant biological implications, particularly in the context of apoptosis. Elevated levels of PRMT4 are associated with increased lymphocyte death during sepsis and other inflammatory conditions. By inhibiting PRMT4, PRMT4-IN-1 can enhance cell survival and reduce apoptosis in lymphocytes and epithelial cells exposed to stressors such as lipopolysaccharides . Additionally, studies indicate that PRMT4 plays a role in regulating the cell cycle and differentiation processes, making it a potential target for cancer therapies .

The synthesis of PRMT4-IN-1 typically involves several organic chemistry techniques including:

  • Reactions involving amines and carboxylic acids: These reactions often form key intermediates that are subsequently modified.
  • Coupling reactions: These are used to link different molecular fragments together to construct the final compound.
  • Purification techniques: After synthesis, compounds are purified using chromatography methods to ensure high purity for biological testing.

Specific synthetic routes may vary based on the desired properties of the final compound, including its solubility and ability to penetrate cellular membranes .

PRMT4-IN-1 is primarily investigated for its potential applications in:

  • Cancer therapy: By inhibiting PRMT4, this compound may help restore normal apoptotic pathways in cancer cells.
  • Autoimmune diseases: Modulating the activity of PRMT4 could influence immune responses, offering therapeutic avenues for conditions characterized by excessive lymphocyte apoptosis.
  • Inflammatory conditions: Targeting PRMT4 may mitigate tissue damage during inflammatory responses by preserving epithelial cell integrity .

Research on PRMT4-IN-1 has focused on its interactions with various biological targets:

  • Protein-protein interactions: Inhibition of PRMT4 alters the dynamics of protein complexes involved in transcriptional regulation.
  • Cell signaling pathways: Studies have shown that inhibiting PRMT4 can affect downstream signaling pathways related to cell survival and proliferation.
  • Gene expression modulation: The compound's effects on methylation patterns have been linked to changes in gene expression profiles relevant to cancer progression and immune function .

Several compounds exhibit similar mechanisms of action or target protein arginine methyltransferases. Here is a comparison highlighting the uniqueness of PRMT4-IN-1:

Compound NameTarget EnzymeMechanism of ActionUnique Features
TP-064Protein arginine methyltransferase 4Selective inhibitor; promotes lymphocyte survivalSpecifically designed for PRMT4 inhibition
BMS pyrazole inhibitor 7fProtein arginine methyltransferase 1Selective across multiple PRMTsBroad-spectrum activity
GSK3326595Protein arginine methyltransferase 5Inhibits asymmetric dimethylationFocused on a different PRMT family member
MS023Protein arginine methyltransferases 1 & 3Dual inhibitor; affects multiple pathwaysNon-selective; broader target range

PRMT4-IN-1 is unique due to its specific targeting of protein arginine methyltransferase 4 while having minimal effects on other members of the PRMT family. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy in treating conditions associated with aberrant PRMT4 activity .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

381.2216

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15

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